molecular formula C15H13NO4 B13332452 Methyl 2-oxo-1,2,10,11-tetrahydrobenzo[6,7]oxepino[3,2-b]pyridine-7-carboxylate

Methyl 2-oxo-1,2,10,11-tetrahydrobenzo[6,7]oxepino[3,2-b]pyridine-7-carboxylate

Cat. No.: B13332452
M. Wt: 271.27 g/mol
InChI Key: OOHPOVWEIWJYEA-UHFFFAOYSA-N
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Description

Methyl 2-oxo-1,2,10,11-tetrahydrobenzo[6,7]oxepino[3,2-b]pyridine-7-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure that contains atoms of at least two different elements as members of its ring(s). This particular compound is notable for its unique structure, which includes a fused oxepine and pyridine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-oxo-1,2,10,11-tetrahydrobenzo[6,7]oxepino[3,2-b]pyridine-7-carboxylate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Fischer indole synthesis can be adapted to create the core structure of this compound .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of high-purity reagents and solvents, and stringent control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxo-1,2,10,11-tetrahydrobenzo[6,7]oxepino[3,2-b]pyridine-7-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Methyl 2-oxo-1,2,10,11-tetrahydrobenzo[6,7]oxepino[3,2-b]pyridine-7-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-oxo-1,2,10,11-tetrahydrobenzo[6,7]oxepino[3,2-b]pyridine-7-carboxylate involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-oxo-1,2,10,11-tetrahydrobenzo[6,7]oxepino[3,2-b]pyridine-7-carboxylate is unique due to its fused oxepine and pyridine ring system, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C15H13NO4

Molecular Weight

271.27 g/mol

IUPAC Name

methyl 3-oxo-5,6-dihydro-4H-[1]benzoxepino[3,2-b]pyridine-9-carboxylate

InChI

InChI=1S/C15H13NO4/c1-19-15(18)10-3-2-9-4-5-11-12(20-13(9)8-10)6-7-14(17)16-11/h2-3,6-8H,4-5H2,1H3,(H,16,17)

InChI Key

OOHPOVWEIWJYEA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(CCC3=C(O2)C=CC(=O)N3)C=C1

Origin of Product

United States

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